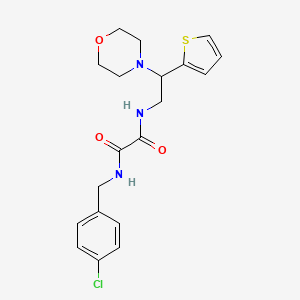

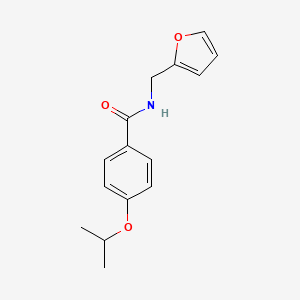

3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This would typically include the IUPAC name, other names or identifiers, and a brief overview of the compound’s known uses or significance.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound undergoes, including its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación

Selective Receptor Antagonism

3-Hydroxy-quinazoline-2,4-dione derivatives, which share a structural similarity to the specified compound, have been reported to exhibit selective antagonism for Gly/NMDA and AMPA receptors. These compounds, including those with chlorinated benzofused moieties, show promise as selective Gly/NMDA antagonists, while derivatives with a 6-(1,2,4-triazol-4-yl) group target AMPA receptors (Colotta et al., 2004).

Antitumor Activities

Novel bioactive 1,2,4-oxadiazole analogs, which are structurally related, have been synthesized and tested for antitumor activity against a range of cell lines. These compounds have shown promising results in inhibiting tumor growth, suggesting potential applications in cancer research (Maftei et al., 2013).

AMPA and Kainate Receptor Selective Antagonists

Studies have also explored 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives as potential AMPA and kainate receptor antagonists. These studies have shown that modifications of the quinazoline scaffold can result in compounds with high affinity and selectivity towards these receptors, which could be relevant for neurological research (Colotta et al., 2006).

Molecular Docking and Inhibitory Activities

There has been research on compounds with structural features similar to the specified compound, particularly in terms of molecular docking and inhibitory activities against specific proteins like SHP2. These compounds have demonstrated potential in inhibiting SHP2 protein, which could have implications in the study of various diseases (Wu et al., 2022).

Antibacterial and Antifungal Activities

Related compounds, including quinazoline-4(3H)-ones with oxadiazole moieties, have been synthesized and tested for their antibacterial and antifungal properties. These studies have highlighted the potential of such compounds in developing new antimicrobial agents (Gupta et al., 2008).

Antimalarial Applications

Hybrid molecules featuring quinazolin-2,4-dione scaffolds have been synthesized and assessed for antimalarial activity. In silico molecular docking studies have been conducted to evaluate their potential as inhibitors against malaria, showcasing another important area of application for these compounds (Abdelmonsef et al., 2020).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.

Direcciones Futuras

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been fully explored.

Propiedades

Número CAS |

1207016-51-0 |

|---|---|

Nombre del producto |

3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |

Fórmula molecular |

C24H17ClN4O3 |

Peso molecular |

444.88 |

Nombre IUPAC |

3-[(4-chlorophenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H17ClN4O3/c1-14-4-2-3-5-18(14)21-27-22(32-28-21)16-8-11-19-20(12-16)26-24(31)29(23(19)30)13-15-6-9-17(25)10-7-15/h2-12H,13H2,1H3,(H,26,31) |

Clave InChI |

QSTJWTQJWCSDSH-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2833095.png)

![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B2833096.png)

![2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2833098.png)

![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)

![2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2833109.png)

![N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833112.png)

![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833114.png)